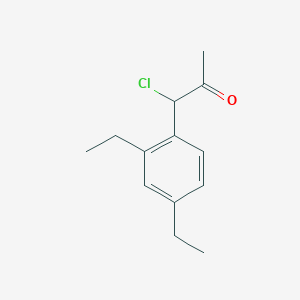

1-Chloro-1-(2,4-diethylphenyl)propan-2-one

描述

1-Chloro-1-(2,4-diethylphenyl)propan-2-one is a chlorinated arylpropanone derivative characterized by a 2,4-diethylphenyl substituent attached to a propan-2-one backbone. The compound’s synthesis likely involves diazonium salt reactions with chlorinated ketone precursors, analogous to methods described for related hydrazonoyl chlorides (). Applications may include serving as intermediates in heterocyclic synthesis (e.g., pyrazoles or benzofurans), similar to other propan-2-one derivatives (). The 2,4-diethylphenyl group introduces steric bulk and electron-donating effects, distinguishing it from simpler aryl-substituted analogs.

属性

分子式 |

C13H17ClO |

|---|---|

分子量 |

224.72 g/mol |

IUPAC 名称 |

1-chloro-1-(2,4-diethylphenyl)propan-2-one |

InChI |

InChI=1S/C13H17ClO/c1-4-10-6-7-12(11(5-2)8-10)13(14)9(3)15/h6-8,13H,4-5H2,1-3H3 |

InChI 键 |

BBBOMVLORHWPQD-UHFFFAOYSA-N |

规范 SMILES |

CCC1=CC(=C(C=C1)C(C(=O)C)Cl)CC |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(2,4-diethylphenyl)propan-2-one typically involves the chlorination of 1-(2,4-diethylphenyl)propan-2-one. This can be achieved through the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.

化学反应分析

Types of Reactions

1-Chloro-1-(2,4-diethylphenyl)propan-2-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (RNH2).

Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at room temperature.

Reduction: Conducted in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether (Et2O) under inert atmosphere.

Oxidation: Performed in aqueous or organic solvents, often with the addition of acids or bases to control the pH.

Major Products Formed

Nucleophilic Substitution: Formation of substituted derivatives such as alcohols, ethers, or amines.

Reduction: Production of 1-(2,4-diethylphenyl)propan-2-ol.

Oxidation: Generation of carboxylic acids or other oxidized compounds.

科学研究应用

1-Chloro-1-(2,4-diethylphenyl)propan-2-one has various applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 1-Chloro-1-(2,4-diethylphenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The chlorine atom and ketone group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological studies.

相似化合物的比较

Table 1: Structural Comparison of Chlorinated Arylpropanones

Key Observations :

- The 2,4-diethylphenyl group in the target compound increases molecular weight compared to phenyl or methoxyphenyl analogs.

- Bulkier substituents (e.g., diethyl vs. methoxy) likely reduce solubility in polar solvents and alter melting points.

- Crystal structures of hydrazinylidene analogs () reveal planar molecular conformations and intermolecular hydrogen bonding (N–H⋯O), which may differ in the target compound due to the absence of hydrazine-derived functional groups.

Key Observations :

- The electron-donating diethyl groups in the target compound may enhance electrophilic aromatic substitution reactivity compared to electron-withdrawing substituents (e.g., chloro or nitro groups).

- Unlike hydrazinylidene analogs (), the target compound lacks N–H groups, limiting hydrogen-bond-driven crystal packing but enabling diverse ketone-based reactions.

生物活性

1-Chloro-1-(2,4-diethylphenyl)propan-2-one is an organic compound that has garnered attention in various fields of research due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from diverse studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a chloro group and a diethyl-substituted phenyl group attached to a propanone backbone. This configuration is significant for its reactivity and biological interactions.

Antioxidant Activity

Research indicates that derivatives of this compound exhibit notable antioxidant properties. Antioxidants are crucial for neutralizing free radicals, which can cause cellular damage.

- DPPH Radical Scavenging Assay : Various studies employed the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay to evaluate the radical scavenging capacity of related compounds. Results showed that some derivatives had an antioxidant activity surpassing that of ascorbic acid, indicating their potential use in therapeutic applications against oxidative stress-related diseases .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies, particularly focusing on its cytotoxic effects against different cancer cell lines.

- MTT Assay : In vitro studies using the MTT assay demonstrated that certain derivatives significantly reduced the viability of cancer cell lines such as U-87 (human glioblastoma) and MDA-MB-231 (triple-negative breast cancer). The observed cytotoxic effects were attributed to the compound's ability to induce apoptosis in cancer cells .

Case Studies and Research Findings

| Study | Methodology | Findings |

|---|---|---|

| Study 1 | DPPH Assay | Compound exhibited antioxidant activity 1.4 times higher than ascorbic acid. |

| Study 2 | MTT Assay | Significant reduction in cell viability (up to 46%) in MDA-MB-231 cells. |

| Study 3 | Cell Cycle Analysis | Induced G0/G1 phase arrest in U-87 cells, indicating potential for inhibiting tumor growth. |

The biological activities of this compound can be attributed to its ability to interact with cellular pathways involved in oxidative stress and apoptosis:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。